

Application Note & Protocol: Strategic Synthesis of 2,3-Disubstituted Benzofurans

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Compound of Interest

Compound Name: *3-Chloro-2-iodophenol*

Cat. No.: *B1589992*

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds.^{[1][2]} The specific substitution pattern, particularly at the 2- and 3-positions, profoundly influences the biological activity of these molecules, making the development of efficient and versatile synthetic methodologies a cornerstone of medicinal chemistry and drug discovery. This application note provides a detailed guide to the synthesis of 2,3-disubstituted benzofurans, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations for key experimental choices. We present two robust and complementary protocols: a Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization and a Metal-Free Tandem Phospha-Michael/Wittig Reaction, complete with detailed experimental procedures, data interpretation, and mechanistic insights.

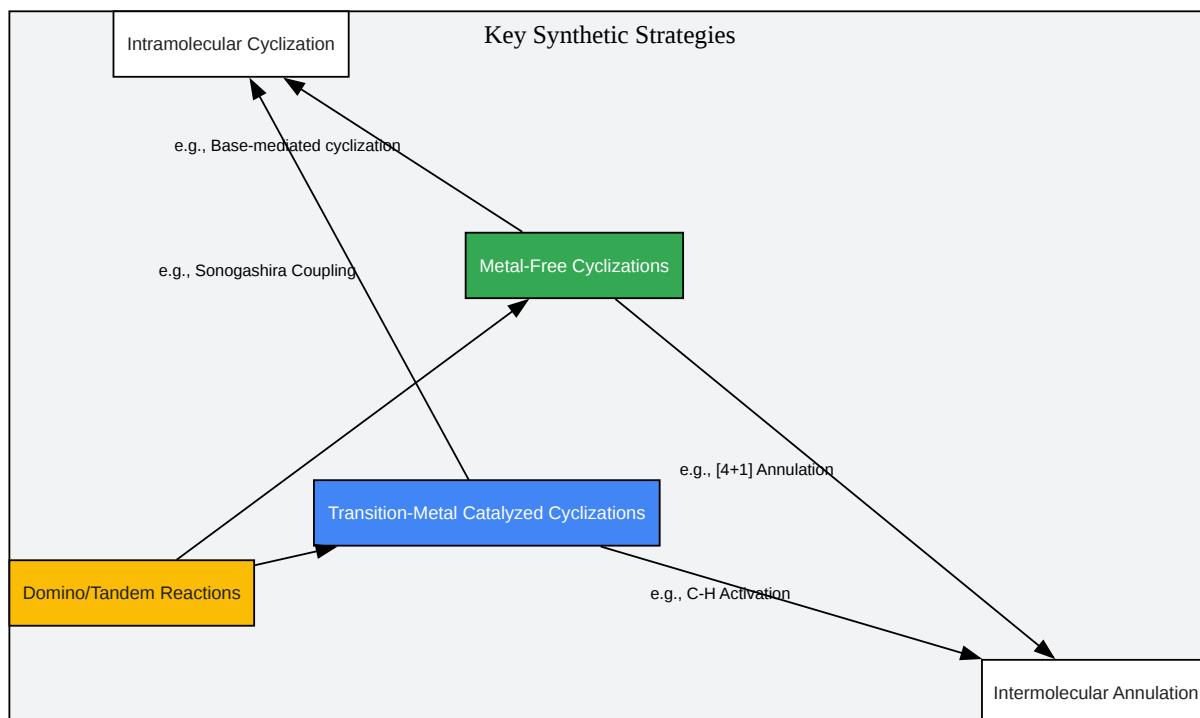
Introduction: The Significance of 2,3-Disubstituted Benzofurans

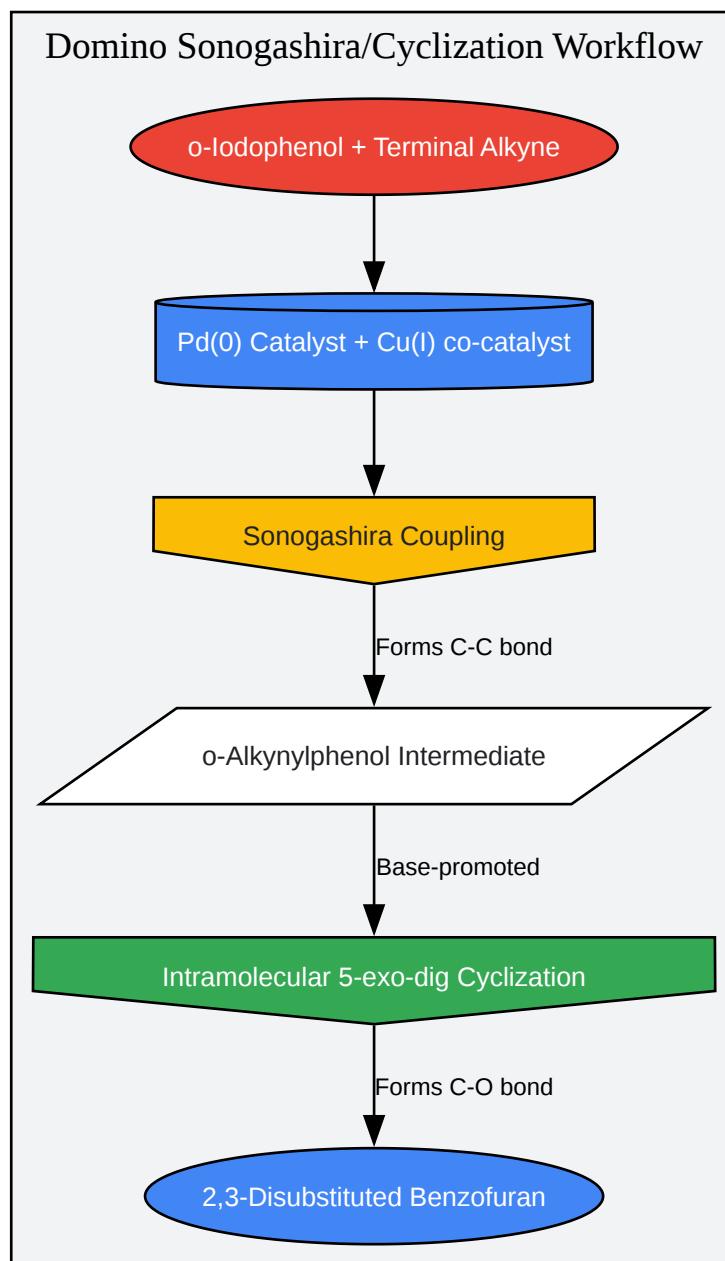
Benzofuran derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.^[2] The strategic placement of substituents at the C2 and C3 positions of the benzofuran core is crucial for modulating their

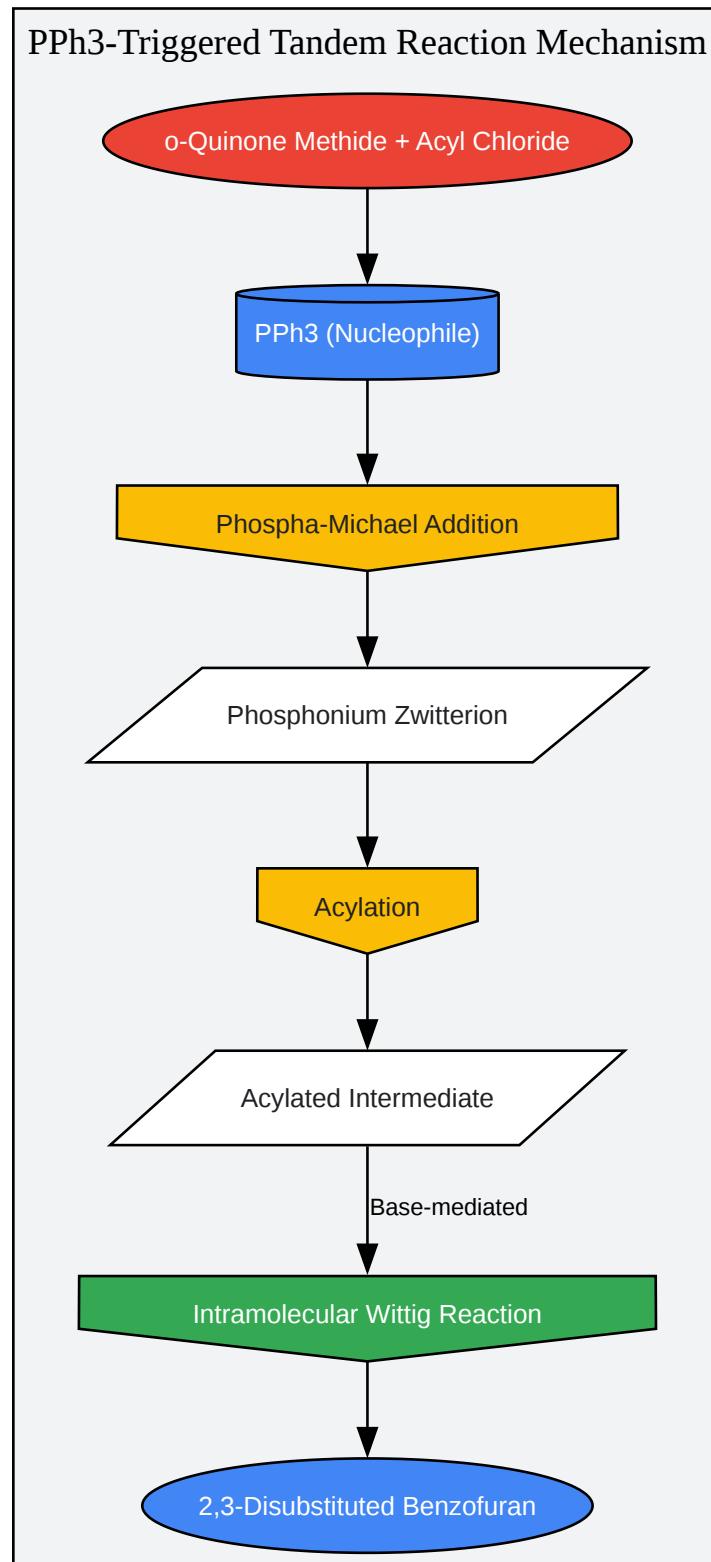
therapeutic efficacy and pharmacokinetic profiles. Consequently, synthetic chemists have developed a diverse toolkit of methodologies to access these valuable structures. These methods can be broadly categorized into intramolecular and intermolecular cyclization strategies, often employing transition-metal catalysis or metal-free conditions.^{[1][3]} This guide will focus on providing practical, field-proven protocols that offer high efficiency, broad substrate scope, and operational simplicity.

Strategic Approaches to the Benzofuran Core

The construction of the 2,3-disubstituted benzofuran ring system can be achieved through various bond-forming strategies. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.







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